Cas no 2057413-89-3 (Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate)
![Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate structure](https://ja.kuujia.com/scimg/cas/2057413-89-3x500.png)
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-6162378
- Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate
- 2057413-89-3
-
- インチ: 1S/C9H15NO2/c1-2-12-8(11)7-5-9(3-4-9)6-10-7/h7,10H,2-6H2,1H3/t7-/m0/s1
- InChIKey: GWUNCPVCIYBRIV-ZETCQYMHSA-N
- SMILES: O(CC)C([C@@H]1CC2(CN1)CC2)=O
計算された属性
- 精确分子量: 169.110278721g/mol
- 同位素质量: 169.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 199
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 38.3Ų
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6162378-0.5g |
ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
2057413-89-3 | 95.0% | 0.5g |
$699.0 | 2025-03-15 | |
Enamine | EN300-6162378-0.25g |
ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
2057413-89-3 | 95.0% | 0.25g |
$670.0 | 2025-03-15 | |
Enamine | EN300-6162378-1.0g |
ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
2057413-89-3 | 95.0% | 1.0g |
$728.0 | 2025-03-15 | |
Enamine | EN300-6162378-0.05g |
ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
2057413-89-3 | 95.0% | 0.05g |
$612.0 | 2025-03-15 | |
Enamine | EN300-6162378-10.0g |
ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
2057413-89-3 | 95.0% | 10.0g |
$3131.0 | 2025-03-15 | |
Enamine | EN300-6162378-2.5g |
ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
2057413-89-3 | 95.0% | 2.5g |
$1428.0 | 2025-03-15 | |
Enamine | EN300-6162378-0.1g |
ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
2057413-89-3 | 95.0% | 0.1g |
$640.0 | 2025-03-15 | |
Enamine | EN300-6162378-5.0g |
ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
2057413-89-3 | 95.0% | 5.0g |
$2110.0 | 2025-03-15 |
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylateに関する追加情報
Comprehensive Overview of Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate (CAS No. 2057413-89-3)
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate (CAS No. 2057413-89-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and synthetic chemistry research. This spirocyclic compound features a unique 5-azaspiro[2.4]heptane core, which is increasingly studied for its potential applications in drug discovery and material science. The ethyl carboxylate moiety further enhances its versatility, making it a valuable intermediate for synthesizing bioactive molecules.
In recent years, the demand for spirocyclic scaffolds like Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate has surged due to their structural rigidity and ability to mimic natural product frameworks. Researchers are particularly interested in its chiral (6S) configuration, which can influence stereoselective reactions—a hot topic in asymmetric synthesis. Questions such as "How to synthesize spirocyclic compounds?" or "Applications of azaspiroheptanes in medicinal chemistry" frequently appear in scientific forums, reflecting the compound's relevance.
The compound's CAS No. 2057413-89-3 serves as a critical identifier for regulatory and commercial purposes. Its molecular formula and weight are often queried in databases like PubChem or Reaxys, underscoring the need for accurate physicochemical data. Analytical techniques such as NMR spectroscopy and HPLC purity testing are essential for characterizing this compound, aligning with industry standards for high-purity intermediates.
From a synthetic perspective, Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate is synthesized via multistep organic reactions, often involving ring-closing strategies or catalytic asymmetric methods. These processes are optimized to achieve high enantiomeric excess (ee), a key parameter for pharmaceutical applications. Discussions on "green chemistry approaches for spirocycle synthesis" or "scalability of chiral intermediates" highlight current trends in its production.
Beyond synthesis, the compound's bioactive potential is a focal point. Its spirocyclic structure is found in molecules targeting central nervous system (CNS) disorders or enzyme inhibition, though specific therapeutic claims require further validation. Searches like "spirocyclic compounds in drug design" or "azaspiroheptane derivatives as lead compounds" reflect growing interest in its pharmacological applications.
In summary, Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate (CAS No. 2057413-89-3) exemplifies the intersection of innovative synthetic chemistry and drug development. Its structural uniqueness and chirality position it as a promising candidate for future research, resonating with queries on "emerging heterocycles in 2024" or "chiral building blocks for APIs." As the field evolves, this compound will likely remain a subject of both academic and industrial exploration.
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